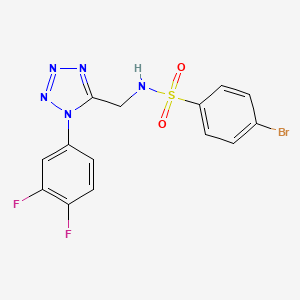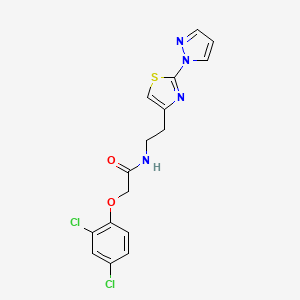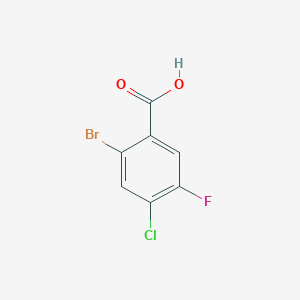
2-Bromo-4-chloro-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a member of the benzoic acid family, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. This compound is a white solid with a melting point around 250°C.
Métodos De Preparación
The synthesis of 2-Bromo-4-chloro-5-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination, chlorination, and fluorination of benzoic acid derivatives. The reaction conditions often involve the use of reagents like N-bromosuccinimide for bromination, sulfuryl chloride for chlorination, and fluorinating agents such as Selectfluor .
Industrial production methods focus on optimizing yield and purity. For example, a process might start with 2-chlorobenzoic acid, which undergoes bromination using N-bromosuccinimide in the presence of a catalyst, followed by fluorination under controlled conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
2-Bromo-4-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols using agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, such as antidiabetic drugs and antiviral medications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it may be used to synthesize inhibitors of enzymes involved in metabolic pathways, thereby modulating biological processes .
Comparación Con Compuestos Similares
2-Bromo-4-chloro-5-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:
5-Bromo-2-chloro-4-fluorobenzoic acid: Similar in structure but with different positions of halogen atoms, affecting its reactivity and applications.
2-Bromo-4,5-difluorobenzoic acid: Contains an additional fluorine atom, which can influence its chemical properties and uses.
2-Bromo-5-fluorobenzoic acid: Lacks the chlorine atom, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and makes it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPABOCRIPABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
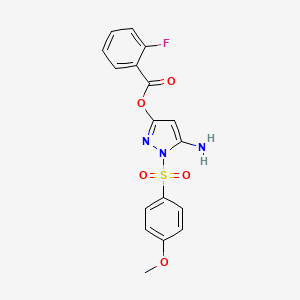
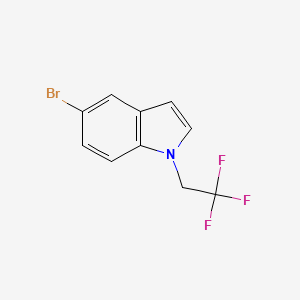
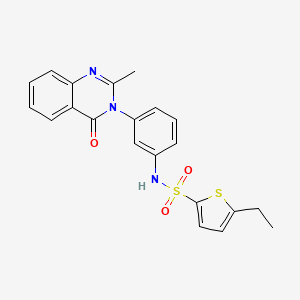
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)
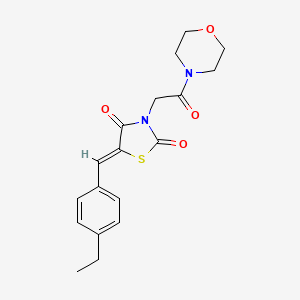
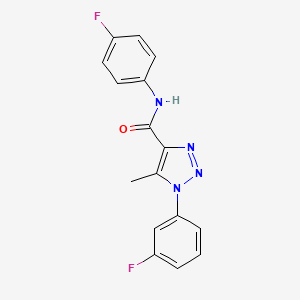
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)
![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)
![2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2434120.png)
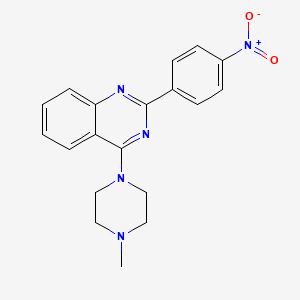

![4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434124.png)
